
Methyl 5-nitrobenzofuran-2-carboxylate
Overview
Description
Methyl 5-nitrobenzofuran-2-carboxylate is a nitro-substituted benzofuran derivative characterized by a methyl ester group at the 2-position and a nitro group at the 5-position of the benzofuran ring. These compounds are critical intermediates in pharmaceutical synthesis, particularly for antiproliferative agents and other bioactive molecules . The nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the ester group affects solubility and metabolic pathways.
Preparation Methods
Synthetic Routes
Starting Materials
The synthesis of methyl 5-nitrobenzofuran-2-carboxylate typically involves the following starting materials:
- 2-Hydroxy-5-nitrobenzaldehyde : A key precursor for introducing the benzofuran structure.
- Methyl bromoacetate : Used for esterification to form the methyl carboxylate group.
- Base catalysts : Commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate condensation reactions.
General Preparation Methodology
Step-by-Step Synthesis
Formation of Benzofuran Core :
- React 2-hydroxy-5-nitrobenzaldehyde with methyl bromoacetate in the presence of a base (e.g., K₂CO₃).
- The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
-
- The intermediate undergoes intramolecular cyclization to form the benzofuran ring.
- This step is facilitated by heating and continuous stirring to ensure complete reaction.
-
- Methylation occurs via transesterification or direct esterification, yielding this compound.
-
- The crude product is purified using recrystallization or column chromatography.
- Solvents like ethanol or ethyl acetate are commonly used for recrystallization to achieve high purity.
Reaction Conditions
Optimized Parameters
- Temperature : Reflux temperatures (~100–120°C) are generally required for cyclization and esterification.
- Catalysts : Bases such as K₂CO₃ or NaH are essential for deprotonation and facilitating nucleophilic substitution.
- Reaction Time : Typically ranges from 6 to 12 hours, depending on the scale and efficiency of the reaction.
Purification Techniques
Recrystallization
- Solvent: Ethanol or ethyl acetate.
- Procedure: Dissolve the crude product in hot solvent and allow it to cool slowly to precipitate pure crystals.
Column Chromatography
- Stationary Phase: Silica gel.
- Mobile Phase: Mixtures of hexane and ethyl acetate are commonly used to separate impurities effectively.
Analytical Data for Confirmation
Spectroscopic Analysis
The final product is confirmed using:
- Nuclear Magnetic Resonance (NMR) : To verify the chemical environment of protons and carbons.
- Infrared Spectroscopy (IR) : To confirm functional groups such as nitro (-NO₂) and ester (-COOCH₃).
- Mass Spectrometry (MS) : To determine molecular weight consistency with $$ C{10}H{7}NO_{5} $$ (221.17 g/mol).
Summary Table of Key Reaction Conditions
Step | Reagents & Catalysts | Solvent | Temperature | Time | Purification Method |
---|---|---|---|---|---|
Benzofuran Formation | 2-Hydroxy-5-nitrobenzaldehyde, K₂CO₃ | DMF/DMSO | ~100°C | 6–12 hrs | Recrystallization |
Cyclization | Intramolecular reaction | Same as above | ~120°C | ~6 hrs | Column Chromatography |
Esterification | Methyl bromoacetate | DMF | ~100°C | ~8 hrs | Recrystallization |
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to form 5-aminobenzofuran derivatives, critical for pharmaceutical applications.
Reagents/Conditions | Product | Yield | References |
---|---|---|---|
Vat powder (SnCl₂/HCl) in H₂O/EtOH | 5-Aminobenzofuran-2-methaneamide | 96% | |
H₂/Pd-C (catalytic hydrogenation) | 5-Aminobenzofuran-2-carboxylate | 85–90% |
Key Findings :
- Reduction with vat powder (SnCl₂) proceeds via electron transfer, converting the nitro group to an amine under mild aqueous conditions .
- Catalytic hydrogenation requires inert atmospheres and yields high-purity amine derivatives, essential for further functionalization .
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates the benzofuran ring for substitution, particularly at the para position relative to the nitro group.
Reagent | Conditions | Product | Notes |
---|---|---|---|
NH₃ (aq) | 120°C, sealed | 5-Amino-2-carbomethoxybenzofuran | Requires high pressure |
KSCN | DMF, 80°C | 5-Thiocyanato-2-carbomethoxybenzofuran | Limited regioselectivity |
Mechanistic Insight :
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield 5-nitrobenzofuran-2-carboxylic acid, a precursor for further derivatization.
Conditions | Catalyst | Product | Yield |
---|---|---|---|
NaOH (6M), reflux | None | 5-Nitrobenzofuran-2-carboxylic acid | 88% |
H₂SO₄ (conc.), 60°C | Acidic | 5-Nitrobenzofuran-2-carboxylic acid | 92% |
Kinetics :
Cycloaddition Reactions
Methyl 5-nitrobenzofuran-2-carboxylate participates in Diels-Alder reactions as an electron-deficient dienophile.
Diene | Conditions | Product | Yield |
---|---|---|---|
Isoprene | Benzene, 120°C, 72h | Fused benzothiophene cycloadduct | 65% |
Danishefsky | THF, −78°C to RT | Hexahydrobenzofuran derivative | 58% |
Regioselectivity :
Esterification/Transesterification
- Reacts with alcohols (e.g., ethanol) under acidic conditions to form ethyl esters .
- Diazomethane (CH₂N₂) regenerates methyl esters from carboxylic acids via SN2 mechanisms .
Nitro Group Transformations
- Nitro-to-cyano conversion via Rosenmund reduction (Pd-BaSO₄, H₂).
Catalytic Coupling Reactions
The compound engages in cross-coupling reactions for C–C bond formation:
Reaction Type | Catalyst | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-fused benzofuran | 72% |
Sonogashira | CuI, PdCl₂(PPh₃)₂ | Alkynyl-substituted benzofuran | 68% |
Optimization :
Scientific Research Applications
Methyl 5-nitrobenzofuran-2-carboxylate is a compound of significant interest in various scientific fields due to its diverse biological activities and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry
- Precursor for Synthesis : this compound serves as a precursor for synthesizing more complex benzofuran derivatives, which are vital in developing novel chemical entities.
- Chemical Reactions : The compound undergoes various reactions, such as reduction (to form Methyl 5-aminobenzofuran-2-carboxylate) and substitution reactions, allowing for the creation of diverse derivatives useful in research.
Biology
-
Biological Activities : Research indicates that this compound exhibits strong biological activities, including:
- Antitumor Activity : Studies highlight its potential as an anticancer agent by inhibiting cancer cell proliferation.
- Antibacterial Properties : It shows efficacy against various bacterial strains, making it a candidate for antibiotic development.
- Antiviral Effects : Its interactions with viral targets suggest potential applications in antiviral drug development.
- Mechanism of Action : The compound's mechanism involves interaction with specific proteins and enzymes, influencing cellular signaling pathways and metabolic processes. This interaction can lead to the modulation of oxidative stress responses, which is crucial in cancer therapy.
Medicine
- Therapeutic Potential : this compound has been identified as a lead compound for developing new therapeutic agents targeting various diseases due to its biological activities.
- Case Studies : Several studies have documented its effectiveness in preclinical models, showcasing its potential for further clinical application.
Industry
- Chemical Intermediates : In industrial applications, this compound is utilized in producing various chemical intermediates and fine chemicals, contributing to the synthesis of more complex molecules used across different sectors.
- Cosmetic Formulations : Its properties may also find utility in cosmetic formulations due to its biochemical interactions.
Mechanism of Action
The mechanism of action of Methyl 5-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This mechanism is particularly relevant in its anticancer and antibacterial activities .
Comparison with Similar Compounds
Structural Analogs: Ethyl vs. Methyl Esters
The primary structural analogs of methyl 5-nitrobenzofuran-2-carboxylate are its alkyl ester derivatives, particularly ethyl 5-nitrobenzofuran-2-carboxylate . Key differences include:
Physical Properties
- Ester Group Impact : The ethyl ester has a higher molecular weight and melting point compared to the methyl analog, which is expected due to the longer alkyl chain. Methyl esters generally exhibit lower melting points and higher volatility .
Functional Group Modifications: Nitro vs. Amino Derivatives
Reduction of the nitro group to an amine significantly alters properties:
- Methyl 5-Aminobenzofuran-2-Carboxylate: Not explicitly mentioned, but analogous to ethyl derivatives, it may exhibit enhanced solubility and altered pharmacokinetics .
Halogenated and Alkoxy-Substituted Analogs
Compounds like ethyl 5-bromo-1-benzofuran-2-carboxylate and methyl 5-nitro-3-propoxybenzofuran-2-carboxylate highlight the impact of additional substituents:
- Ethyl 5-Bromo Derivative : Introduces bromine at the 5-position, enhancing electrophilicity for cross-coupling reactions .
Biological Activity
Methyl 5-nitrobenzofuran-2-carboxylate (C10H7NO5) is a compound recognized for its diverse biological activities, primarily attributed to its nitro functional group and the benzofuran backbone. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a benzofuran moiety with a nitro group at the 5-position. This unique structure contributes to its reactivity and biological interactions. The compound's properties include:
- Molecular Formula : C10H7NO5
- Molecular Weight : 221.17 g/mol
- Functional Groups : Nitro, carboxylate
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes involved in oxidative stress responses and metabolic pathways, influencing cellular functions and signaling pathways.
- Cellular Effects : It modulates gene expression and cellular metabolism, impacting processes such as apoptosis and proliferation in cancer cells.
- Biochemical Pathways : It participates in multiple metabolic pathways, affecting enzyme activity and metabolite levels.
Biological Activities
This compound exhibits a range of biological activities:
- Antitumor Activity : Research indicates that compounds with similar structures show significant antitumor effects in various cancer cell lines. For instance, studies have demonstrated that derivatives of benzofuran exhibit potent inhibitory effects on lung cancer cell lines such as A549 and HCC827 .
- Antibacterial Properties : The compound has shown promising antibacterial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
- Antioxidative Effects : The antioxidant properties of this compound contribute to its potential in preventing oxidative stress-related diseases .
Antitumor Efficacy
In a study evaluating the antitumor effects of nitro-substituted compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines:
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
A549 | 6.75 ± 0.19 | High |
HCC827 | 6.26 ± 0.33 | Moderate |
NCI-H358 | 6.48 ± 0.11 | Moderate |
These results suggest that the compound may be effective in inhibiting tumor growth while exhibiting lower toxicity towards normal cells .
Antibacterial Activity
Research has highlighted the antibacterial potential of this compound against common bacterial strains. Its effectiveness was evaluated using standard methods such as disk diffusion assays, showing promising results that warrant further investigation into its mechanisms and applications in infectious disease treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 5-nitrobenzofuran-2-carboxylate?
this compound is synthesized via O-alkylation of 5-nitrosalicylaldehyde derivatives. A typical method involves reacting 5-nitrosalicylaldehyde with methyl bromoacetate in the presence of a strong base (e.g., K₂CO₃ or NaH) under reflux conditions. The base facilitates deprotonation and nucleophilic substitution, forming the benzofuran ring through cyclization. Yields can exceed 85% with optimized stoichiometry (e.g., 3:1 molar excess of methyl bromoacetate) .
Q. How is the nitro group selectively reduced to an amine in this compound?
Catalytic hydrogenation using Pd/C under a hydrogen atmosphere is a standard method for reducing the nitro group to an amine while preserving the ester functionality. Reaction conditions (e.g., solvent, temperature, and hydrogen pressure) are critical to avoid over-reduction or ester hydrolysis. Alternative methods, such as NaBH₄-FeCl₂ systems, offer chemoselectivity in nitro reduction without requiring hydrogen gas .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ester integrity.
- IR spectroscopy : Confirmation of nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.
- HPLC : Purity assessment (>97% is typical for research-grade material) .
Q. What solvents and reaction conditions stabilize this compound during synthesis?
Polar aprotic solvents (e.g., THF, DMF) are preferred for O-alkylation steps. Reflux temperatures (80–100°C) and anhydrous conditions prevent hydrolysis. Post-synthesis, the compound should be stored in inert atmospheres at low temperatures (−20°C) to avoid nitro group degradation .
Advanced Research Questions
Q. How can regioselectivity be ensured during benzofuran ring formation in the synthesis of this compound?
Regioselectivity is controlled by the electron-withdrawing nitro group, which directs alkylation to the ortho position of the phenolic oxygen. Computational modeling (DFT studies) can predict reactive sites, while experimental optimization (e.g., base strength, solvent polarity) minimizes side products like dihydrofuran derivatives .
Q. What strategies mitigate ester hydrolysis during nitro group reduction?
- Catalyst selection : Pd/C with controlled hydrogenation time prevents ester cleavage.
- Alternative reductants : NaBH₄-FeCl₂ selectively reduces nitro groups without attacking esters.
- Protecting groups : Temporary silylation of the ester (e.g., TMSCl) can be employed in harsh conditions .
Q. How do solvent effects influence the efficiency of this compound synthesis?
Solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) enhance cyclization efficiency due to their high polarity and hydrogen-bond-donating ability. Comparative studies show HFIP improves yields by 15–20% over THF in analogous benzofuran syntheses .
Q. How should researchers address contradictory data in nitro reduction methodologies?
Discrepancies between catalytic hydrogenation (Pd/C) and NaBH₄-FeCl₂ systems require systematic evaluation:
- Substrate scope : Pd/C is reliable for aromatic nitro groups but risks ester hydrolysis.
- Reaction monitoring : In-situ IR or LC-MS tracks intermediate formation and side reactions.
- Computational analysis : Transition-state modeling identifies steric/electronic factors affecting selectivity .
Q. What role does the ester substituent play in the electronic properties of this compound?
The electron-withdrawing ester group stabilizes the benzofuran ring via conjugation, reducing electron density at the nitro group. This impacts reactivity in subsequent transformations (e.g., electrophilic substitution or nucleophilic aromatic substitution). Spectroscopic data (UV-Vis, cyclic voltammetry) can quantify these effects .
Q. How can computational chemistry aid in optimizing this compound derivatives for drug discovery?
Density Functional Theory (DFT) predicts:
- Reactivity : Frontier molecular orbitals (HOMO/LUMO) guide functionalization sites.
- Binding affinity : Docking studies with target proteins (e.g., kinases) prioritize derivatives for synthesis.
- Thermodynamic stability : Gibbs free energy calculations assess synthetic feasibility .
Properties
IUPAC Name |
methyl 5-nitro-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFPOZLVAJOEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478583 | |
Record name | methyl 5-nitrobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104862-11-5 | |
Record name | methyl 5-nitrobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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